1-Ethyl-5-iodopyrazole
Overview
Description
1-Ethyl-5-iodopyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a halogenated derivative of pyrazole, where an iodine atom is substituted at the fifth position and an ethyl group at the first position.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which include 1-ethyl-5-iodopyrazole, often interact with various enzymes and receptors in the body
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could potentially impact the biological activities of targets bearing a pyrazole moiety, such as this compound .
Biochemical Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They can influence various biochemical pathways depending on their specific structure and functional groups .
Result of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets . Additionally, the electronic nature of other ring-substituents cannot be undermined .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-iodopyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of ethylhydrazine with 1,3-diketones followed by iodination can yield this compound. Another method involves the use of acetylenic ketones derived from ethyl 5-ethynylanthranilate in reactions with substituted hydrazines and hydrazides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-iodopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Pyrazole oxides.
Reduction Products: Deiodinated pyrazoles.
Scientific Research Applications
1-Ethyl-5-iodopyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a potential bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor in various industrial processes
Comparison with Similar Compounds
- 1-Ethyl-3-iodopyrazole
- 1-Methyl-5-iodopyrazole
- 1-Ethyl-5-bromopyrazole
Comparison: 1-Ethyl-5-iodopyrazole is unique due to the specific positioning of the iodine atom, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-ethyl-5-iodopyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTZXERAWGOGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.